Significantly Higher Density Differentiates from Regioisomeric and Non-Halogenated Analogs, Indicative of Stronger Intermolecular Forces
2-Chloro-6-(trifluoromethyl)phenyl isocyanate exhibits a substantially higher density compared to all its regioisomeric (ortho-, meta-, para-) trifluoromethyl analogs and mono-chlorinated analogs. This property, measured at 1.489 g/mL at 25°C, is directly attributable to the combined mass and close packing facilitated by the adjacent chlorine and trifluoromethyl groups . In contrast, the ortho-trifluoromethyl analog without chlorine has a density of 1.238 g/mL, a 20% difference .
| Evidence Dimension | Density (g/mL at 25°C) |
|---|---|
| Target Compound Data | 1.489 |
| Comparator Or Baseline | 2-(Trifluoromethyl)phenyl isocyanate: 1.238; 3-(Trifluoromethyl)phenyl isocyanate: 1.359; 4-(Trifluoromethyl)phenyl isocyanate: 1.31; 2-Chlorophenyl isocyanate: 1.273; 2,6-Dichlorophenyl isocyanate: 1.015 |
| Quantified Difference | Target compound is 20-32% denser than mono-substituted CF3 or Cl analogs, and 47% denser than the 2,6-dichloro analog. |
| Conditions | Standard liquid density measurements at 25°C, as reported by chemical vendors and databases . |
Why This Matters
Higher density correlates with stronger intermolecular interactions, which can influence solvent compatibility, purification behavior (e.g., liquid-liquid extraction), and physical handling, and is a rapid quality control check for identity and purity.
